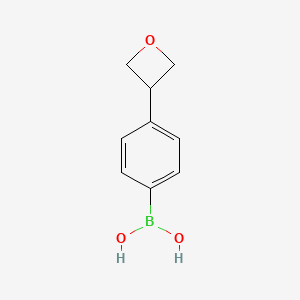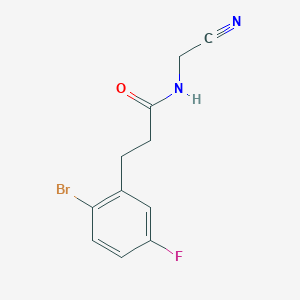
Methyl 2-bromoquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromoquinoline-4-carboxylate is a compound that is part of the quinoline family, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions with careful optimization of conditions. For instance, the Knorr synthesis is a classical method for preparing quinolines, which involves the condensation of β-keto esters with anilines followed by cyclization. In one study, the synthesis of 6-bromo-2-chloro-4-methylquinoline was achieved through a modified Knorr reaction, which included the optimization of conditions to avoid side reactions and improve yields . Similarly, other synthetic approaches for quinoline derivatives include the Skraup reaction, as used for the synthesis of 8-methylquinoline-5-carboxylic acid , and the condensation of different starting materials such as methyl esters of acyl(aroyl)pyruvic acids with amines .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using X-ray diffraction analysis, which provides detailed information about the crystal packing and molecular geometry. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established by X-ray structural analysis . Additionally, vibrational spectroscopic techniques like FT-IR and FT-Raman, along with density functional theory (DFT) calculations, are used to determine the optimized structure and predict the chemical properties of compounds such as 4-Methylphenylquinoline-2-carboxylate .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including bromination, which is a common functionalization reaction for these compounds. Studies have explored the bromination of different positions on the quinoline ring, leading to the synthesis of key intermediates for pharmaceutical applications, such as anti-cancer drugs . The reactivity of these compounds can be influenced by the presence of substituents, which can affect the electronic properties and steric hindrance during reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are characterized by techniques such as IR spectroscopy, melting point analysis, and elemental analysis. These properties are influenced by the molecular structure, including the presence of hydrogen bonds and other noncovalent interactions. For instance, the crystal packing of 2-methylquinoline complexes with carboxylic acids is governed by hydrogen bonding interactions, which contribute to the formation of 1D-3D supramolecular frameworks . The molecular docking studies of 4-Methylphenylquinoline-2-carboxylate suggest potential inhibitory activity against biological targets, indicating its relevance in drug discovery .
Aplicaciones Científicas De Investigación
Structural and Computational Studies
Research by Mphahlele et al. (2002) delves into the structures of 2-aryl-3-bromoquinolin-4(1H)-ones, closely related to Methyl 2-bromoquinoline-4-carboxylate, using spectroscopic, X-ray crystallographic, and computational techniques. These compounds exhibit NH-4-oxo tautomerism in both solution and solid states, with their carbonyl nature corroborated by spectroscopic data comparison with N-methylated and O-methylated derivatives M. Mphahlele et al., 2002.
Fluorescent Brightening Agents
Rangnekar and Shenoy (1987) synthesized 2-aryl-6-substituted quinolines, demonstrating their potential as fluorescent brightening agents. This indicates the utility of Methyl 2-bromoquinoline-4-carboxylate derivatives in materials science for enhancing the brightness of fabrics D. W. Rangnekar & G. Shenoy, 1987.
Cross-Conjugated Systems for Fluorescence Studies
Smeyanov et al. (2017) prepared mesomeric betaines from 3-ethynylquinoline, leading to compounds exhibiting fluorescence. This research suggests the potential of Methyl 2-bromoquinoline-4-carboxylate derivatives in developing fluorescent materials for spectroscopic applications Alexey Smeyanov et al., 2017.
Anticancer and Antimicrobial Applications
A study by Mabeta et al. (2009) investigated the antiangiogenic effects of 2-aryl-3-bromoquinolin-4(1H)-ones, showing significant reduction in endothelial cell numbers and inhibition of neovessel growth. This hints at the potential therapeutic applications of Methyl 2-bromoquinoline-4-carboxylate derivatives in cancer treatment P. Mabeta et al., 2009.
Synthetic Methodology and Chemical Reactivity
Kovalenko et al. (2020) explored the methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, revealing insights into regioselectivity and the design of combinatorial libraries. This work underscores the chemical reactivity and synthetic utility of Methyl 2-bromoquinoline-4-carboxylate in the creation of novel compounds S. Kovalenko et al., 2020.
Safety and Hazards
“Methyl 2-bromoquinoline-4-carboxylate” is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of contact with skin or eyes, it is advised to wash off with plenty of water and consult a physician .
Direcciones Futuras
The future directions for “Methyl 2-bromoquinoline-4-carboxylate” could involve further exploration of its synthesis methods, potential applications in medicinal chemistry, and its physical and chemical properties. As a quinoline derivative, it could be a candidate for the development of new drugs with various pharmacological activities .
Propiedades
IUPAC Name |
methyl 2-bromoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-6-10(12)13-9-5-3-2-4-7(8)9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUMUZZMUBBGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromoquinoline-4-carboxylate | |
CAS RN |
103502-48-3 |
Source


|
| Record name | methyl 2-bromoquinoline-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-1,3-benzodioxol-5-yl-N-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2522155.png)
![3-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2522156.png)

![N~1~-(3,5-difluorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2522160.png)

![2-(4-fluorophenyl)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2522163.png)
![3-[(2,6-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole](/img/structure/B2522164.png)
![N-[2-[(2,2-Dichloroacetyl)amino]ethyl]-4-(dimethylamino)benzamide](/img/structure/B2522165.png)
![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2522166.png)
![3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene](/img/structure/B2522167.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-5-nitrophenyl)urea](/img/structure/B2522169.png)

![3-(2-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2522176.png)